molecular formula C12H14ClN3O B1488084 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol CAS No. 1374639-76-5

3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol

Cat. No. B1488084
M. Wt: 251.71 g/mol
InChI Key: CHGKAGOTEWCHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193732B2

Procedure details

A dry nitrogen-flushed 5 L 4-neck round bottom flask is charged with 100 g (Purity: 98%, 0.389 mol 1.0 eq.) of 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol, (A1d), 880 g (1000 mL) of peroxide free tetrahydrofuran and 753 g, (856 mL) of tetrabutylammonium fluoride, 1.0M solution in THF. The content is stirred at 25° C. for 10 min, and then the solution is warmed to 60° C. This temperature is maintained for 1.5 h until the starting material, A1d, is ≦2.5±0.5% as determined by HPLC analysis. The resulting solution is cooled to below 30±3° C.2, and distilled under reduced pressure to remove THF. 79 g (100 mL) of 2-propanol is added. The sample is stirred for 15 min and 1000 g (1000 mL) of water then add slowly over 30 min The sample is stirred at 20±3° C. for 30 min and then filtered. The cake is washed twice with 200 g (2×100 mL) of water. The solids are dried at 50° C. for 16 h to afford Compound A1c as a tan, crystalline solid, mp=174-176° C.
Quantity
1000 mL
Type
reactant
Reaction Step One
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
856 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[C:5]([C:14]#[C:15][CH2:16][OH:17])=[CH:4][N:3]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[CH:14]=[C:15]([CH2:16][OH:17])[N:8]([CH:9]3[CH2:13][CH2:12][CH2:11][CH2:10]3)[C:6]=2[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1000 mL
Type
reactant
Smiles
ClC1=NC=C(C(=N1)NC1CCCC1)C#CCO
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
856 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The content is stirred at 25° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry nitrogen-flushed 5 L 4-neck round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
the solution is warmed to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
This temperature is maintained for 1.5 h until the starting material
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled to below 30±3° C
DISTILLATION
Type
DISTILLATION
Details
2, and distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove THF
ADDITION
Type
ADDITION
Details
79 g (100 mL) of 2-propanol is added
STIRRING
Type
STIRRING
Details
The sample is stirred for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
1000 g (1000 mL) of water then add slowly over 30 min The sample
Duration
30 min
STIRRING
Type
STIRRING
Details
is stirred at 20±3° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake is washed twice with 200 g (2×100 mL) of water
CUSTOM
Type
CUSTOM
Details
The solids are dried at 50° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to afford Compound A1c as a tan, crystalline solid, mp=174-176° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC=1N=CC2=C(N1)N(C(=C2)CO)C2CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.